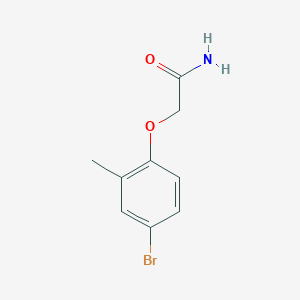

2-(4-Bromo-2-methylphenoxy)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-methylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDNALLRVXHSPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355495 | |

| Record name | 2-(4-bromo-2-methylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35368-76-4 | |

| Record name | 2-(4-bromo-2-methylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Characterization

Spectroscopic Analysis in Structural Confirmation

Spectroscopic techniques are fundamental in elucidating the molecular structure by probing the interactions of the compound with electromagnetic radiation. Each method provides unique insights into different aspects of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise environment of each proton and carbon atom can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(4-Bromo-2-methylphenoxy)acetamide is predicted to show distinct signals corresponding to each unique proton environment. The aromatic region would display signals for the three protons on the substituted benzene (B151609) ring. quora.comreddit.com Due to their positions relative to the bromo, methyl, and phenoxy groups, they would likely appear as a doublet, a doublet of doublets, and another doublet between 6.8 and 7.5 ppm. libretexts.org The methylene (B1212753) protons (O-CH₂) adjacent to the ether oxygen are expected to produce a singlet at approximately 4.5 ppm, shifted downfield by the electronegative oxygen atom. libretexts.org The methyl group (Ar-CH₃) attached to the aromatic ring would yield a characteristic singlet around 2.2 ppm. quora.com The two protons of the primary amide (-NH₂) are anticipated to appear as a broad singlet, typically in the range of 5.5-8.0 ppm, with its chemical shift being sensitive to solvent and concentration. researchgate.net

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide group is expected to be the most downfield signal, typically appearing in the 168-175 ppm region. libretexts.org The six carbons of the aromatic ring would resonate between 110 and 160 ppm. compoundchem.comwisc.edu The carbon atom bonded to the ether oxygen (C-O) would be the most downfield among the aromatic signals, while the carbon bonded to bromine (C-Br) would also be significantly shifted. chemicalbook.comhmdb.ca The remaining aromatic carbons can be assigned based on substituent effects. nih.govresearchgate.net The methylene carbon (O-CH₂) is predicted to appear around 65-70 ppm. libretexts.org Finally, the methyl carbon (Ar-CH₃) would give a signal in the aliphatic region, typically between 15 and 25 ppm. bhu.ac.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Ar-H | 6.8 - 7.5 (m) | - |

| -NH₂ | 5.5 - 8.0 (br s) | - |

| O-CH₂ | ~4.5 (s) | 65 - 70 |

| Ar-CH₃ | ~2.2 (s) | 15 - 25 |

| C=O | - | 168 - 175 |

| Ar-C | - | 110 - 160 |

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. libretexts.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit several characteristic absorption bands. The primary amide group is a key feature, giving rise to two distinct N-H stretching bands in the region of 3200-3400 cm⁻¹, representing symmetric and asymmetric stretches. utdallas.edu A strong, sharp absorption band corresponding to the C=O (amide I band) stretch is expected between 1630 and 1690 cm⁻¹. masterorganicchemistry.com The C-O-C stretching of the aryl ether linkage would produce strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. vscht.cz Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methylene groups are found just below 3000 cm⁻¹. The C-Br stretch would be found in the fingerprint region, typically between 500 and 600 cm⁻¹. nist.govnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. spectroscopyonline.com While the C=O stretch is also visible in Raman spectra, aromatic ring vibrations often produce particularly strong and sharp signals, making Raman an excellent tool for analyzing the substituted benzene ring. sns.itpitt.edu The symmetric C-O-C ether stretch is also typically Raman active.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Amide (-NH₂) | N-H Stretch | 3200 - 3400 | Medium, Doublet |

| Alkyl/Aryl C-H | C-H Stretch | 2850 - 2960 / 3000 - 3100 | Medium |

| Amide (C=O) | C=O Stretch (Amide I) | 1630 - 1690 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |

| Aryl Ether | C-O-C Asymmetric Stretch | 1200 - 1275 | Strong |

| Aryl Ether | C-O-C Symmetric Stretch | 1020 - 1075 | Medium |

| Aryl Halide | C-Br Stretch | 500 - 600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its chromophores and the extent of conjugation. The primary chromophore in this compound is the substituted benzene ring.

The spectrum is expected to show absorptions characteristic of a substituted benzene ring, primarily due to π → π* transitions. docbrown.info Unsubstituted benzene typically shows a primary band (E2) around 204 nm and a secondary, fine-structured band (B) around 256 nm. In this molecule, the phenoxy oxygen and the bromine atom act as auxochromes, which are substituents that can shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity. nih.gov The presence of these groups, particularly the para-bromo substituent, is known to cause a significant bathochromic shift. researchgate.nets4science.at Additionally, the carbonyl group of the acetamide (B32628) contains non-bonding (n) electrons, allowing for a weak n → π* transition, which may be observed as a shoulder on the main absorption bands. bgu.ac.il

Table 3: Predicted Electronic Transitions and Absorption Maxima (λmax) for this compound

| Transition Type | Chromophore | Predicted λmax (nm) |

| π → π | Substituted Benzene Ring | ~270 - 290 |

| n → π | Carbonyl (C=O) | ~300 - 320 (weak) |

Note: Values are estimates; the actual spectrum is highly dependent on the solvent used.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a destructive analytical technique that provides the exact molecular mass and crucial information about the molecular structure through the analysis of fragmentation patterns.

The molecular formula of this compound is C₉H₁₀BrNO₂. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺). A highly characteristic feature will be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak. chemguide.co.ukucalgary.ca This is due to the natural isotopic abundance of bromine, which exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.orglibretexts.orgcsbsju.edu

The fragmentation of the molecular ion is expected to proceed through several predictable pathways. libretexts.org A primary fragmentation would be the cleavage of the ether bond, leading to fragments corresponding to the 4-bromo-2-methylphenoxyl radical and the acetamide cation, or vice-versa. mdpi.com Alpha-cleavage adjacent to the carbonyl group could lead to the loss of the •NH₂ radical. Another significant fragmentation pathway would involve the loss of the entire acetamide side chain, resulting in a 4-bromo-2-methylphenol (B185452) fragment.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass/charge) | Predicted Fragment Ion | Notes |

| 243 / 245 | [C₉H₁₀BrNO₂]⁺ | Molecular ion peak (M⁺ and M+2) |

| 186 / 188 | [C₇H₆BrO]⁺ | Loss of •CH₂CONH₂ |

| 58 | [CH₂CONH₂]⁺ | Acetamide fragment |

| 77 | [C₆H₅]⁺ | Phenyl fragment (less likely, but possible) |

Crystallographic Studies for Solid-State Structure Determination

While spectroscopic methods define molecular connectivity, crystallographic studies provide the ultimate confirmation of the three-dimensional structure in the solid state.

Single Crystal X-ray Diffraction for Three-Dimensional Molecular Structure

Single crystal X-ray diffraction is the premier method for determining the precise spatial arrangement of atoms within a crystalline solid. unimi.it By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed 3D model of the molecule can be constructed. rsc.orgnih.gov

This analysis would provide precise measurements of all bond lengths, bond angles, and torsion angles within the this compound molecule. It would confirm the substitution pattern on the benzene ring and reveal the conformation of the phenoxyacetamide side chain. Furthermore, X-ray diffraction elucidates the crystal packing, showing how individual molecules interact with each other in the solid state. researchgate.net For this molecule, significant intermolecular interactions, such as hydrogen bonding between the amide -NH₂ group of one molecule and the carbonyl oxygen of a neighboring molecule, would be expected and could be precisely characterized.

While no specific crystallographic data for this compound is available, the type of data obtained is illustrated by related structures.

Table 5: Illustrative Crystallographic Parameters Obtainable from Single Crystal X-ray Diffraction

| Parameter | Description |

| Crystal System | The symmetry class of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Bond Lengths (Å) | The precise distance between the nuclei of two bonded atoms (e.g., C=O, C-Br, C-O). |

| Bond Angles (°) | The angle formed between three connected atoms (e.g., C-O-C, O-C-C). |

| Torsion Angles (°) | The dihedral angle describing the conformation around a chemical bond. |

| Hydrogen Bond Geometry | Distances and angles of intermolecular hydrogen bonds. |

Analysis of Supramolecular Interactions, including Hydrogen Bonding and Intermolecular Contacts

The supramolecular assembly of a crystalline compound is dictated by a variety of intermolecular interactions. In the case of this compound, the primary amide functional group (-CONH₂) is a strong hydrogen bond donor (N-H) and acceptor (C=O). This would likely lead to the formation of robust hydrogen bonds, such as N-H···O, which are fundamental in directing the crystal packing. These interactions often result in the formation of recognizable synthons, like the R²₂(8) ring motif, creating chains or layered networks of molecules.

To illustrate the type of data that would be generated from such an analysis, the following is a hypothetical table of potential hydrogen bonds and intermolecular contacts.

Hypothetical Intermolecular Interactions for this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Symmetry Operator |

|---|---|---|---|---|---|

| N-H···O | 0.86 | 2.05 | 2.90 | 170 | [Symmetry code] |

| C-H···O | 0.97 | 2.45 | 3.30 | 145 | [Symmetry code] |

| C-H···Br | 0.97 | 2.95 | 3.80 | 150 | [Symmetry code] |

| C-H···π (centroid) | 0.98 | 2.80 | 3.60 | 140 | [Symmetry code] |

Note: This table is for illustrative purposes only and does not represent actual experimental data for the specified compound.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Quantitative Characterization of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates that of the surrounding molecules. This surface can be color-mapped to highlight different properties. For instance, a dnorm map uses a red-white-blue color scale to indicate intermolecular contacts that are shorter than, equal to, and longer than the van der Waals radii, respectively. Red spots on the surface pinpoint the locations of significant interactions, such as strong hydrogen bonds.

From the Hirshfeld surface, a 2D fingerprint plot is generated. This plot is a histogram of the distances from the surface to the nearest atom nucleus inside the surface (dᵢ) versus the distance to the nearest nucleus outside the surface (dₑ). The plot provides a quantitative summary of all intermolecular contacts. Each type of interaction (e.g., H···H, C···H, O···H, Br···H) appears as a distinct region on the plot, and the area of that region corresponds to the interaction's relative contribution to the total Hirshfeld surface area.

For a molecule like this compound, one would expect significant contributions from H···H, C···H/H···C, O···H/H···O, and Br···H/H···Br contacts. The precise percentages would reveal the hierarchy and relative importance of the different forces holding the crystal together.

Hypothetical Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 40.0 |

| C···H / H···C | 22.5 |

| O···H / H···O | 18.0 |

| Br···H / H···Br | 10.5 |

| Br···C / C···Br | 3.0 |

| Other | 6.0 |

Note: This table is for illustrative purposes only and does not represent actual experimental data for the specified compound.

Computational Chemistry and in Silico Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, electronic properties, and vibrational frequencies of chemical compounds.

DFT calculations are employed to determine the most stable three-dimensional arrangement of a molecule, known as its lowest energy conformation. By systematically rotating the rotatable bonds within the 2-(4-Bromo-2-methylphenoxy)acetamide structure and calculating the potential energy for each geometry, a potential energy surface can be mapped. This analysis identifies the global minimum energy conformation, which is the most likely structure of the molecule under normal conditions. For instance, studies on similar N-aromatic amides have used DFT to establish the preferred orientation of the N-H bond relative to other parts of the molecule, which is crucial for understanding its intermolecular interactions researchgate.net. The conformational analysis involves optimizing the molecule's geometry to find the structure with the lowest possible energy, indicating its most stable state dergipark.org.tr.

| Computational Parameter | Description | Typical Application for this compound |

|---|---|---|

| Geometry Optimization | A process to find the arrangement of atoms that results in the lowest total energy of the molecule. | Predicts bond lengths, bond angles, and dihedral angles for the most stable conformer. |

| Potential Energy Surface Scan | Calculation of energy as a function of systematic changes in molecular geometry, such as rotating a specific bond. | Identifies rotational barriers and stable conformers related to the phenoxy-acetamide linkage. |

| Relative Energies | The energy difference between various conformers. | Quantifies the stability of different spatial arrangements of the molecule. |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile libretexts.org.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity nih.govwikipedia.org. A large HOMO-LUMO gap suggests high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive wikipedia.org. DFT calculations are used to determine the energies of these orbitals. For related anilinium compounds, the HOMO-LUMO energy gap has been calculated to be around 4.104 eV, indicating significant stability mdpi.com.

| Molecular Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -7.273 | Region of electron-donating capability. |

| LUMO | -3.169 | Region of electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.104 | Indicator of chemical reactivity and kinetic stability. |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. By calculating these frequencies and their corresponding intensities, a theoretical spectrum is generated. This theoretical spectrum is an invaluable tool for assigning the vibrational modes of the experimentally observed bands, helping to confirm the molecule's structure dergipark.org.trnih.gov. The calculated frequencies are often scaled by a factor to correct for approximations in the theoretical method and to achieve better agreement with experimental data dergipark.org.trresearchgate.net.

Furthermore, DFT is used to compute various electronic properties, such as the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is essential for understanding intermolecular interactions dergipark.org.tr.

| Vibrational Mode | Typical Wavenumber Range (cm-1) | Description |

|---|---|---|

| N-H Stretch | 3300-3500 | Stretching of the amide N-H bond. |

| C-H Stretch (Aromatic) | 3000-3100 | Stretching of C-H bonds on the phenyl ring. |

| C=O Stretch (Amide I) | 1650-1690 | Stretching of the carbonyl group, a strong and characteristic band. |

| N-H Bend (Amide II) | 1510-1570 | Bending of the N-H bond coupled with C-N stretching. |

| C-O-C Stretch | 1200-1275 | Asymmetric stretching of the ether linkage. |

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a macromolecular target, typically a protein. These methods are fundamental in structure-based drug design.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein nih.gov. The process involves placing the ligand into the binding site of the protein in various conformations and orientations and scoring each pose based on its binding affinity or energy. The scoring function estimates the strength of the interaction, with lower binding energies indicating a more favorable and stable complex frontiersin.org.

The analysis of the best-scoring pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues researchgate.netresearchgate.net. This information is critical for understanding the mechanism of action and for designing more potent molecules. For example, docking studies on similar acetamide derivatives have been used to identify key interactions with biological targets and to rationalize their activity nih.govresearchgate.net.

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. Starting with the best-docked pose, MD simulations solve Newton's equations of motion for all atoms in the system, including the surrounding solvent molecules nih.gov.

This simulation generates a trajectory that shows how the ligand and protein move and adapt to each other. Key analyses of the MD trajectory include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, which assesses the stability of the complex. A stable RMSD value over the simulation time suggests that the ligand remains securely in the binding pocket nih.gov. MD simulations can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy, thus validating the stability of the interactions predicted by docking frontiersin.orgnih.gov.

Identification of Potential Biological Targets

The identification of biological targets is a crucial first step in understanding the therapeutic potential of any compound. For this compound, in silico target prediction methods can provide valuable hypotheses. These methods typically involve comparing the compound's structural and physicochemical features against databases of known ligands and their targets.

Based on studies of structurally related phenoxyacetamide analogs, several potential biological targets can be postulated for this compound. For instance, the phenoxyacetamide scaffold has been explored for its inhibitory activity against various enzymes and receptors. Research on N-substituted acetamide derivatives has identified them as potent antagonists of the P2Y14 receptor, which is implicated in inflammatory diseases. Molecular docking and hybridization techniques in these studies have been pivotal in designing compounds with high binding affinity.

Furthermore, other related phenoxyacetamide series have been investigated as inhibitors of hypoxia-inducible factor-1 (HIF-1), a key target in cancer therapy, and as inhibitors of monoamine oxidase (MAO), relevant for neurological disorders. Therefore, it is plausible that this compound could exhibit affinity for one or more of these or other related biological targets. Without direct experimental validation, these remain computationally generated hypotheses that would require laboratory investigation to confirm.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry, enabling the prediction of a compound's biological activity based on its molecular structure. These models are built by establishing a mathematical relationship between the chemical structures of a series of compounds and their experimentally determined biological activities.

Correlation of Structural Descriptors with Biological Activity

While a specific QSAR model for a series including this compound is not available in the public domain, we can infer the types of structural descriptors that would likely correlate with its biological activity based on studies of analogous phenoxyacetamide derivatives.

In a typical QSAR study, various molecular descriptors are calculated to quantify different aspects of a molecule's structure. These can be broadly categorized as follows:

| Descriptor Category | Examples | Potential Relevance for this compound |

| Topological Descriptors | Molecular Connectivity Indices, Wiener Index | Describe the atomic connectivity and branching of the molecule. |

| Electronic Descriptors | Dipole Moment, HOMO/LUMO energies, Partial Charges | Influence electrostatic interactions with a biological target. The bromine and oxygen atoms would be key contributors. |

| Steric/Geometrical Descriptors | Molecular Volume, Surface Area, Ovality | Define the size and shape of the molecule, which are critical for fitting into a binding pocket. The methyl and bromo substituents significantly impact the steric profile. |

| Hydrophobic Descriptors | LogP (octanol-water partition coefficient) | Crucial for membrane permeability and hydrophobic interactions within a binding site. |

For phenoxyacetamide analogs, QSAR studies have often revealed that a combination of electronic, steric, and hydrophobic descriptors governs their biological activity. For instance, the presence of the electron-withdrawing bromine atom and the lipophilic methyl group on the phenyl ring of this compound would significantly influence these descriptors and, consequently, its interaction with a biological target.

Predictive Modeling for Lead Optimization and Compound Prioritization

Once a statistically robust QSAR model is developed, it can be used for the predictive modeling of new, unsynthesized compounds. This is a powerful tool for lead optimization, allowing chemists to prioritize the synthesis of compounds with the highest predicted activity.

If a QSAR model were to be developed for a series of phenoxyacetamides including this compound, it could be used to:

Predict the activity of novel analogs with different substituents on the phenyl ring or modifications to the acetamide group.

Guide the design of more potent compounds by identifying the structural features that are most important for activity. For example, the model might suggest that increasing or decreasing the size of the substituent at the 2-position of the phenoxy ring would enhance binding.

Prioritize a list of candidate compounds for synthesis and biological testing, thereby saving time and resources.

The predictive power of a QSAR model is highly dependent on the quality and diversity of the initial dataset and the validation methods used.

Virtual Screening Approaches for Novel Analog Discovery

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be either ligand-based or structure-based.

Given the phenoxyacetamide scaffold of this compound, both approaches could be employed for the discovery of novel analogs:

Ligand-Based Virtual Screening (LBVS): If a set of molecules with known activity against a particular target is available, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. The pharmacophore model for a series of active phenoxyacetamides would likely include features such as a hydrophobic aromatic ring, a hydrogen bond acceptor (the carbonyl oxygen), and a hydrogen bond donor (the amide N-H). This model could then be used to screen large compound databases to find new molecules that fit these criteria.

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a biological target is known (e.g., from X-ray crystallography or homology modeling), molecular docking can be used to predict how well different compounds will bind to it. In this approach, this compound and its virtual analogs would be computationally "docked" into the active site of the target protein. A scoring function is then used to estimate the binding affinity of each compound. This allows for the ranking of compounds and the identification of those with the most favorable predicted binding energies.

Through these virtual screening methods, it is possible to explore vast chemical spaces and identify novel phenoxyacetamide derivatives with potentially improved biological activity, selectivity, or pharmacokinetic properties.

Investigation of Biological Activities and Molecular Mechanisms of Action

Research on Antimicrobial Activity

The antimicrobial potential of phenoxyacetamide derivatives has been a subject of scientific inquiry, with various studies exploring their efficacy against a range of pathogenic microorganisms. However, specific experimental data on the antimicrobial activity of 2-(4-Bromo-2-methylphenoxy)acetamide is not extensively available in the public research domain. The following subsections outline the established areas of antimicrobial research.

Antibacterial Efficacy and Spectrum of Activity

Published research detailing the specific antibacterial efficacy and spectrum of activity for this compound against clinically relevant Gram-positive and Gram-negative bacteria could not be identified in a review of available literature. While related N-phenylacetamide and bromophenol derivatives have shown activity against various bacterial strains, direct data for the target compound is lacking. mdpi.comirejournals.comresearchgate.netresearchgate.net

Antifungal Efficacy

Specific studies evaluating the antifungal efficacy of this compound against pathogenic yeasts and molds are not present in the available scientific literature. Research on analogous compounds, such as certain 2-bromo-N-phenylacetamide derivatives, has demonstrated activity against Candida species, but these findings cannot be directly extrapolated to the specific compound . unal.edu.coresearchgate.netnih.govfrontiersin.org

Antiparasitic Efficacy against Protozoan Pathogens

There is no available research data concerning the antiparasitic efficacy of this compound against protozoan pathogens such as Leishmania, Trypanosoma, or Plasmodium species.

Molecular Mechanisms of Antimicrobial Action

While the precise molecular targets of this compound have not been elucidated, the mechanisms of action for antimicrobial agents can be broadly categorized. These established mechanisms provide a theoretical framework for how a novel compound might exert its antimicrobial effects.

Inhibition of Cell Wall Synthesis: This mechanism involves the disruption of peptidoglycan formation, a critical component of the bacterial cell wall. This disruption leads to a loss of structural integrity and subsequent cell lysis.

Plasma Membrane Disruption: Compounds may target the microbial plasma membrane, altering its permeability. This can lead to the leakage of essential intracellular components, such as ions and metabolites, ultimately causing cell death.

Interference with Protein/Nucleic Acid Synthesis: Antimicrobials can inhibit the synthesis of essential macromolecules. This can occur through the inhibition of ribosomes, preventing protein synthesis, or by targeting enzymes involved in DNA replication and transcription.

Modulation of Metabolic Pathways: Some agents act by inhibiting key enzymes in vital metabolic pathways, such as folic acid synthesis. This deprives the microbe of essential molecules necessary for growth and survival.

Table 1: Overview of General Antimicrobial Mechanisms of Action

| Mechanism of Action | Description | Primary Target | Consequence for Microbe |

| Inhibition of Cell Wall Synthesis | Prevents the formation of the peptidoglycan layer, weakening the cell wall. | Penicillin-Binding Proteins (PBPs), Transglycosylases | Cell lysis due to osmotic pressure. |

| Plasma Membrane Disruption | Binds to components of the cell membrane, increasing its permeability. | Phospholipids, Ergosterol (in fungi) | Leakage of essential ions and molecules, disruption of gradients. |

| Interference with Protein Synthesis | Binds to ribosomal subunits (30S or 50S), inhibiting the translation process. | Ribosomes | Halts production of essential proteins and enzymes. |

| Interference with Nucleic Acid Synthesis | Inhibits enzymes essential for DNA replication or transcription. | DNA gyrase, RNA polymerase | Prevents cell division and gene expression. |

| Modulation of Metabolic Pathways | Blocks the activity of enzymes in crucial metabolic pathways. | Dihydropteroate synthase (Folate synthesis) | Deprivation of essential metabolites. |

Research on Antioxidant Activity

The antioxidant potential of a compound is its ability to neutralize harmful free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. Bromophenols and related phenolic compounds are recognized for their antioxidant properties, which are often attributed to their ability to donate hydrogen atoms or electrons. mdpi.commdpi.com However, specific experimental studies quantifying the antioxidant activity of this compound are not currently available.

Radical Scavenging Mechanisms

The primary mechanisms by which phenolic antioxidants scavenge free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govmdpi.commdpi.com These mechanisms describe the process by which an antioxidant molecule can stabilize a free radical, thereby terminating the oxidative chain reaction. mdpi.com

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical. mdpi.commdpi.com This process transforms the antioxidant into a radical itself, but this new radical is typically much more stable and less reactive due to resonance delocalization, effectively quenching the oxidative process. mdpi.com The presence of hydroxyl (-OH) groups on an aromatic ring, as seen in phenolic structures, facilitates this process. mdpi.com

Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates a single electron to the free radical, forming a cation-radical from the antioxidant and an anion from the free radical. mdpi.commdpi.com In protic solvents, this step is often followed by proton transfer. The effectiveness of this mechanism is related to the ionization potential of the antioxidant molecule.

Table 2: Comparison of Radical Scavenging Mechanisms

| Mechanism | Description | Key Molecular Property | Environment Preference |

| Hydrogen Atom Transfer (HAT) | A hydrogen atom is directly transferred from the antioxidant (ArOH) to the radical (R•). | Bond Dissociation Enthalpy (BDE) of the O-H bond. | Generally favored in non-polar solvents. |

| Single Electron Transfer (SET) | An electron is transferred from the antioxidant to the radical, followed by proton transfer. | Ionization Potential (IP) of the antioxidant. | Generally favored in polar solvents. |

Role of Phenoxy Moiety and Substituents in Antioxidant Potential

The antioxidant capacity of chemical compounds is often linked to their ability to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS). mdpi.com In the case of phenoxyacetamide derivatives, the phenoxy moiety is a critical structural element for this potential. mdpi.com The arrangement of substituents on the phenyl ring significantly influences the antioxidant activity by modifying the electronic environment and steric accessibility of the phenoxy group.

Research on a complex derivative containing the 2-(4-bromo-phenoxy) moiety, specifically 2-(4-Bromo-phenoxy)-N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-chromen-2-yl]-acetamide, has demonstrated significant antioxidant properties. researchgate.net This suggests that the core 2-(4-bromo-phenoxy)acetamide structure contributes to this activity, which is then further modulated by the additional complex substituent. Structure-activity relationship studies on various phenolic compounds consistently show that the substitution pattern on the aromatic ring is a determining factor in their antioxidant efficacy. mdpi.commdpi.com

Research on Enzyme Inhibition and Receptor Antagonism

Inhibition of Key Metabolic Enzymes (e.g., Xanthine (B1682287) Oxidase, Acetylcholinesterase, Butyrylcholinesterase)

Phenoxyacetamide derivatives have been explored for their potential to inhibit various enzymes implicated in human diseases.

Xanthine Oxidase (XO): Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid; its overactivity can lead to hyperuricemia and gout. nih.govmdpi.com Inhibitors of XO are crucial for managing these conditions. scbt.com While direct inhibitory data for this compound on XO is not extensively documented, related phenolic compounds like flavonoids are known to be potent inhibitors of this enzyme. nih.govmdpi.com The inhibitory mechanism often involves the compound binding to the enzyme's active site, preventing the substrate from accessing it. scbt.com

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Both AChE and BChE are primary regulators of acetylcholine, a vital neurotransmitter. nih.govnih.gov Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. nih.govnih.gov Various synthetic compounds, including derivatives containing phenoxy and acetamide (B32628) moieties, have been screened for their ability to inhibit these cholinesterases. nih.govwho.int For instance, certain brominated derivatives have shown valuable inhibitory activity against both AChE and BChE. who.int The selectivity and potency of inhibition are highly dependent on the specific structural features of the molecule, which determine how it interacts with the active sites of each enzyme. nih.govnih.gov

| Compound Class | Target Enzyme | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Fluoroquinolone Derivative (Z-9) | AChE | 0.37±0.02 µM | nih.gov |

| Fluoroquinolone Derivative (Z-9) | BChE | 2.93±0.03 µM | nih.gov |

| Benzimidazole-benzothiazole Derivative (TBAF-6) | AChE | 0.638±0.001 µM | nih.gov |

| Benzimidazole-benzothiazole Derivative (TBAF-6) | BChE | 1.31±0.01 µM | nih.gov |

Antagonism of Specific Receptors (e.g., P2Y14R)

The P2Y14 receptor (P2Y14R) is a G protein-coupled receptor involved in inflammatory and immune processes, making it an attractive therapeutic target for inflammatory diseases. nih.govresearchgate.net Research has led to the discovery of a series of N-substituted-acetamide derivatives as novel and potent P2Y14R antagonists. nih.gov

A compound with a structure very similar to the subject of this article, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide (referred to as compound I-17), has been identified as a highly potent and selective P2Y14R antagonist. nih.govmedchemexpress.com This finding highlights the importance of the 2-(4-bromophenoxy)acetamide (B1267825) scaffold for achieving this specific biological activity. Compound I-17 demonstrated strong binding to the P2Y14R and exhibited efficacy in both in vitro and in vivo models of inflammation. nih.gov

| Compound | Target Receptor | Activity (IC₅₀) | Therapeutic Potential | Reference |

|---|---|---|---|---|

| N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide (I-17) | P2Y14R | 0.6 nM | Acute Gouty Arthritis | nih.govmedchemexpress.com |

Elucidation of Enzyme-Ligand Binding Modes and Inhibitory Mechanisms

Understanding how a compound binds to its target is fundamental to drug design. Molecular docking and simulation studies are often employed to elucidate these interactions. For phenoxyacetamide derivatives, the terminal phenoxy group frequently engages in hydrophobic interactions within a lipophilic pocket of the target protein. mdpi.com

In studies of phenoxyacetamide-derived inhibitors for the enzyme DOT1L, molecular dynamics simulations showed that these compounds could achieve a stable equilibrium within the enzyme's binding site. nih.gov The binding affinity was largely driven by favorable hydrophobic and van der Waals interactions between the phenoxyacetamide scaffold and the protein. nih.gov Similarly, docking studies with butyrylcholinesterase inhibitors have been used to understand the differences in binding modes between BChE and AChE, which can explain the basis for selective inhibition. nih.gov These studies often reveal key hydrogen bonds and π-stacking interactions that stabilize the enzyme-ligand complex. nih.gov The specific inhibitory mechanism, whether competitive, non-competitive, or irreversible, is determined by where and how the ligand binds. mdpi.comnih.gov

Research on Anti-inflammatory Activity

Modulation of Inflammatory Pathways

The anti-inflammatory properties of phenoxyacetamide derivatives are a significant area of research. nih.govmdpi.com Inflammation is a complex biological response involving numerous signaling pathways and mediators. nih.govmdpi.com The ability of a compound to modulate these pathways can provide therapeutic benefits in a range of inflammatory disorders.

The potent P2Y14R antagonist, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide (I-17), has been shown to exert its anti-inflammatory effects by modulating specific downstream signaling cascades. nih.gov In an in vitro and in vivo model of acute gouty arthritis, this compound was found to decrease the release of inflammatory factors and inhibit cell pyroptosis by acting on the NOD-like receptor family pyrin domain-containing 3 (NLRP3)/gasdermin D (GSDMD) signaling pathway. nih.govresearchgate.net Activation of the P2Y14 receptor is known to trigger pro-inflammatory responses, and by blocking this receptor, its antagonists can effectively suppress these pathways. researchgate.net

Furthermore, the anti-inflammatory activity of some acetamide derivatives has been linked to the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.govarchivepp.com The modulation of these critical inflammatory pathways underscores the therapeutic potential of the phenoxyacetamide class of compounds. mdpi.comnih.gov

Cyclooxygenase (COX) Isoenzyme Inhibition Studies and Associated Mechanisms

Cyclooxygenase (COX) enzymes are key players in the physiological and pathological pathways of inflammation and pain. There are two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for housekeeping functions such as maintaining the integrity of the gastrointestinal lining and regulating renal blood flow. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by various mediators like cytokines and growth factors. The inhibition of COX enzymes, particularly COX-2, is a major target for nonsteroidal anti-inflammatory drugs (NSAIDs).

While specific studies detailing the direct inhibitory effects of this compound on COX-1 and COX-2 are not prevalent in the reviewed literature, the phenoxyacetamide scaffold is a known pharmacophore in a variety of biologically active compounds. The structural characteristics of this compound, featuring a halogenated and methylated phenyl ring linked to an acetamide group, suggest a potential for interaction with the active sites of COX enzymes. The bromo and methyl substitutions on the phenoxy ring could influence the compound's lipophilicity and steric profile, which are critical factors for binding to the hydrophobic channel of the COX active site.

The mechanism of inhibition for many NSAIDs involves blocking the entry of the substrate, arachidonic acid, into the active site of the COX enzyme, thereby preventing its conversion to prostaglandins, which are key mediators of inflammation. For selective COX-2 inhibitors, the presence of a larger and more flexible active site in the COX-2 isoenzyme compared to COX-1 allows for the accommodation of bulkier inhibitor molecules. The specific binding mode and inhibitory potency (often expressed as IC50 values) of this compound against COX-1 and COX-2 would require dedicated enzymatic assays.

Research on Antiproliferative Activity

The investigation into the anticancer potential of novel chemical entities is a cornerstone of modern medicinal chemistry. Several studies have explored the antiproliferative effects of various phenoxyacetamide derivatives against a range of human cancer cell lines.

Evaluation against Cancer Cell Lines

Research into compounds structurally related to this compound has demonstrated notable cytotoxic activity against various cancer cell lines. For instance, a series of novel phenoxyacetamide derivatives were synthesized and evaluated for their in vitro cytotoxic activity. One of the most effective compounds exhibited an IC50 value of 6.9 ± 0.7 μM against HepG2 human hepatocellular cancer cells, which was more potent than the standard reference drug 5-Fluorouracil (IC50 of 8.3 ± 1.8 μM). Another study on newly synthesized acetamide sulphonyl analogs showed that most of the tested acetamides demonstrated potent cytotoxicity against human cancer cell lines including HCT-1, HT-15, SF268, MCF-7, and PC-3 cells.

While specific IC50 values for this compound are not available, the data from related compounds suggest that the phenoxyacetamide scaffold is a promising starting point for the development of new antiproliferative agents. The table below summarizes the antiproliferative activity of some illustrative phenoxyacetamide derivatives against different cancer cell lines.

| Compound Derivative | Cancer Cell Line | IC50 (µM) |

| A novel phenoxyacetamide derivative | HepG2 (Hepatocellular Carcinoma) | 6.9 ± 0.7 |

| Reference: 5-Fluorouracil | HepG2 (Hepatocellular Carcinoma) | 8.3 ± 1.8 |

This table presents data for structurally related compounds to illustrate the potential antiproliferative activity of the phenoxyacetamide class.

Preliminary Structure-Activity Relationships for Antiproliferative Effects

The analysis of structure-activity relationships (SAR) provides crucial insights into how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective drug candidates. For phenoxyacetamide derivatives, the nature and position of substituents on the phenoxy ring play a significant role in their antiproliferative effects.

The presence of a halogen atom, such as the bromine in this compound, is a common feature in many biologically active compounds. Halogenation can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and interact with intracellular targets. Furthermore, the position of the bromo group at the para-position (position 4) of the phenoxy ring is a recurring motif in many active derivatives.

Structure Activity Relationship Sar and Scaffold Development in Medicinal and Agrochemical Chemistry

Systematic Modification of the Aryloxyacetamide Scaffold for Enhanced Bioactivity

The biological profile of aryloxyacetamide derivatives can be finely tuned through systematic chemical modifications. The core structure, consisting of a phenyl ring linked via an ether oxygen to an acetamide (B32628) moiety, presents multiple points for alteration to optimize potency, selectivity, and pharmacokinetic properties.

Impact of Substituents on Phenoxy and Acetamide Moieties on Biological Response

The nature and position of substituents on both the phenoxy ring and the acetamide group are critical determinants of biological activity. Research on various phenoxyacetamide analogues has demonstrated that modifications can significantly influence their therapeutic potential, including anticancer, anti-inflammatory, and analgesic activities. researchgate.netarchivepp.com For instance, the introduction of different groups on the phenyl ring can modulate the electronic and steric properties of the molecule, affecting how it binds to its target receptor.

Similarly, substitutions on the acetamide nitrogen can drastically alter the compound's pharmacological profile. A diverse range of substituents, from simple alkyl chains to complex aromatic and heterocyclic systems, have been explored to enhance biological effects. These modifications can impact factors such as solubility, metabolic stability, and the ability to form key hydrogen bonds within a biological target. researchgate.netnih.gov

Influence of Halogenation (Bromine) on Biological Activity and Receptor Binding Interactions

Halogenation, particularly with bromine, is a widely used strategy in medicinal chemistry to enhance the biological activity of lead compounds. The introduction of a bromine atom onto the phenoxy ring of the aryloxyacetamide scaffold can have several profound effects. Bromine's electronegativity and size can alter the electronic distribution of the aromatic ring, influencing its interaction with receptor surfaces.

Furthermore, the presence of bromine can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes. Studies on related bromo-substituted acetamide derivatives have shown that the bromine atom can be crucial for potent biological activity, contributing to interactions with enzymes and other biological molecules.

Exploration of Different N-Substituents on Amide Nitrogen for Activity Modulation

For example, the synthesis of a series of N-substituted acetamide derivatives has led to the discovery of potent antagonists for the P2Y14 receptor, which is involved in inflammatory diseases. researchgate.net In these studies, the N-substituent plays a key role in achieving high binding affinity and selectivity.

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping is a powerful strategy in drug discovery used to identify novel chemical cores that retain the biological activity of a known active compound but possess a different molecular backbone. researchgate.netresearchgate.net This approach can lead to compounds with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property.

Bioisosteric replacement is a related concept where a functional group in a molecule is replaced by another group with similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. For the 2-(4-Bromo-2-methylphenoxy)acetamide scaffold, one could envision replacing the phenoxy ring with other aromatic or heteroaromatic systems, or substituting the acetamide linker with other bioisosteric groups to explore new interactions with a biological target.

Development of this compound as a Lead Compound or Privileged Scaffold

The aryloxyacetamide core, and specifically halogenated derivatives like this compound, is considered a privileged scaffold due to its recurrence in a wide range of biologically active compounds. mdpi.commdpi.com Privileged structures serve as excellent starting points for the design of compound libraries aimed at discovering new drugs for various diseases.

Applications in Pharmaceutical Lead Discovery and Optimization

The structural features of this compound make it an attractive starting point for lead discovery and optimization in pharmaceutical research. Its defined three-dimensional structure, arising from the substituted phenoxy ring and the acetamide group, provides a solid foundation for designing molecules that can fit into the binding pockets of specific biological targets.

By applying the principles of systematic modification, scaffold hopping, and bioisosteric replacement, medicinal chemists can leverage the this compound scaffold to develop novel therapeutic agents with improved efficacy and safety profiles. The versatility of this scaffold ensures its continued importance in the ongoing search for new medicines.

Potential as Agrochemical Lead Compounds

The phenoxyacetamide scaffold, exemplified by this compound, represents a versatile structural motif with significant potential for development as a lead compound in the agrochemical sector. Research into derivatives of phenoxyacetic acid and phenoxyacetamide has revealed a spectrum of biological activities, including herbicidal, insecticidal, and fungicidal properties. The specific substitutions on the phenyl ring and modifications to the acetamide group are critical in determining the type and potency of agrochemical activity.

The herbicidal potential of this scaffold is strongly suggested by its structural similarity to the well-established phenoxy herbicides. wikipedia.org Compounds like (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D) are synthetic auxins that have been used for decades to control broad-leaved weeds. psu.edunoaa.gov The biological activity of these herbicides is highly dependent on the substitution pattern on the aromatic ring. psu.edumdpi.com For instance, the herbicidal efficacy of dichlorosubstituted phenoxyacetic acid derivatives follows the order 2,4- > 2,5- > 3,4- > 3,5- > 2,6-, demonstrating the critical role of substituent placement. psu.edu The compound this compound is an amide derivative of a bromo-analogue of MCPA. This relationship suggests it could exhibit similar auxin-like herbicidal activity, making it a promising candidate for further investigation and optimization as a selective herbicide. Studies on related complex derivatives, such as 2-(4-chloro-2-methyl-phenoxy)acetoxymethyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one, have shown high activity and a broad spectrum against broadleaf weeds with 70-100% inhibition at a dosage of 75 g ai/ha, further validating the potential of the 4-substituted-2-methylphenoxy core structure. nih.gov

In addition to herbicidal action, the phenoxyacetamide scaffold has demonstrated notable insecticidal properties. A study on N-(4-chlorophenyl)-2-phenoxyacetamide derivatives revealed toxic effects against the Egyptian cotton leafworm, Spodoptera littoralis, a significant agricultural pest. researchgate.netresearchgate.net The structure-activity relationship (SAR) in this context showed that the introduction of specific heterocyclic moieties, particularly those containing sulfur, could significantly enhance insecticidal potency. researchgate.net This indicates that the core phenoxyacetamide structure can be systematically modified to develop potent insecticides. The data suggests that while the base scaffold is active, derivatization is key to achieving high efficacy.

| Compound | LC₅₀ (ppm) | Toxicity Index (%) |

|---|---|---|

| Compound 12 | 28.004 | 60.86 |

| Compound 6b | 53.50 | 46.15 |

| Compound 6c | 76.96 | 31.85 |

| Compound 6a | 113.47 | 22.15 |

| Compound 4a | - | 15.02 |

The fungicidal potential of related structures further broadens the agrochemical utility of this scaffold. While direct studies on this compound are limited, research on analogous compounds containing the bromo-acetamide moiety has shown promising results. For example, 2-bromo-N-phenylacetamide demonstrated excellent antifungal activity against the yeast Candida glabrata, with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL and a Minimum Fungicidal Concentration (MFC) ranging from 32–64 µg/mL, indicating predominantly fungicidal action. unal.edu.coresearchgate.net Similarly, 2-chloro-N-phenylacetamide has shown activity against Aspergillus flavus strains with MIC values between 16 and 256 μg/mL. scielo.br These findings suggest that the halogenated acetamide portion of the molecule is a key pharmacophore for antifungal effects, making this compound a viable lead for the development of novel fungicides.

| Compound | Organism | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|---|

| 2-bromo-N-phenylacetamide | Candida glabrata | 16 | 32–64 |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16–256 | 32–512 |

| 2-chloro-N-phenylacetamide | Candida albicans | 128–256 | 512–1024 |

| 2-chloro-N-phenylacetamide | Candida parapsilosis | 128–256 | 512–1024 |

Q & A

Q. What are the recommended synthetic routes for 2-(4-Bromo-2-methylphenoxy)acetamide, and how can reaction efficiency be monitored?

The compound can be synthesized via nucleophilic substitution using 4-bromo-2-methylphenol and chloroacetamide in the presence of a weak base (e.g., K₂CO₃) in acetonitrile. Reaction progress is monitored by TLC (silica gel, ethyl acetate/hexane eluent). Post-reaction, filtration removes excess base, and solvent evaporation yields crude product, which is purified via recrystallization or column chromatography . Key parameters include:

- Reaction time : 24 hours at room temperature.

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity.

- Purification : Recrystallization in ethanol/water (70:30 v/v) improves yield.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., bromine and methyl groups on the phenyl ring).

- FTIR : Identify amide C=O stretching (~1650–1680 cm⁻¹) and phenolic ether C-O bonds (~1250 cm⁻¹).

- UV-Vis : Assess electronic transitions for π→π* and n→π* bands (e.g., λₐᵦₛ ~270 nm). Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies:

- pH stability : Prepare buffered solutions (pH 1–12) and monitor degradation via HPLC at 25°C and 40°C.

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Light sensitivity : Expose samples to UV light (254 nm) and track changes using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound?

Optimize crystallization in ethanol/water mixtures to obtain high-quality crystals. Use SHELXL for refinement, focusing on:

Q. What strategies resolve contradictions between NMR and SCXRD data for this compound?

Discrepancies may arise from dynamic effects (e.g., rotational isomerism in solution). Solutions include:

Q. How can computational modeling predict the compound’s potential biological targets?

Perform molecular docking (AutoDock Vina) against enzymes like COX-2 or bacterial efflux pumps. Key steps:

- Ligand preparation : Optimize 3D geometry using Avogadro (MMFF94 force field).

- Binding affinity analysis : Focus on hydrogen bonds with catalytic residues (e.g., Tyr385 in COX-2). Validate predictions with in vitro assays (e.g., MIC tests for antimicrobial activity) .

Q. What methodologies identify and quantify synthetic by-products or impurities?

Use HPLC-MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile). Common impurities include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.